![molecular formula C15H12N2O2 B1269629 2-Benzyl-1H-benzimidazole-6-carboxylic acid CAS No. 208118-13-2](/img/structure/B1269629.png)
2-Benzyl-1H-benzimidazole-6-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives, including 2-Benzyl-1H-benzimidazole-6-carboxylic acid, can be achieved through various methods. A common approach involves the condensation of carboxylic acids with o-phenylenediamines. Wang et al. (2006) described a simple and efficient one-step synthesis of benzimidazoles from carboxylic acids using commercially available reagents under microwave heating, which could be relevant for synthesizing this compound derivatives (Wang, Sarris, Sauer, & Djurić, 2006).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including 1H-Benzimidazole-2-carboxylic acid, has been studied extensively. Krawczyk et al. (2005) investigated the crystallization and molecular structure of 1H-Benzimidazole-2-carboxylic acid, revealing zwitterionic forms and extensive hydrogen bonding that contribute to the stability and properties of these compounds (Krawczyk, Gdaniec, & Sa˛czewski, 2005).
Chemical Reactions and Properties
Benzimidazole derivatives participate in various chemical reactions, forming complexes with metals and other organic compounds. For instance, Xia et al. (2013) demonstrated the synthesis of lanthanide coordination polymers with 1H-benzimidazole-2-carboxylic acid, showcasing the versatile coordination modes and luminescent properties of these compounds (Xia et al., 2013).
Physical Properties Analysis
The physical properties of benzimidazole derivatives are closely related to their molecular structure. For example, the zwitterionic form of 1H-Benzimidazole-2-carboxylic acid contributes to its solubility and crystalline structure, which are important for its applications in various fields (Krawczyk et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of benzimidazole derivatives are influenced by their molecular structure and substituents. The synthesis and study of lanthanide coordination compounds with 1H-benzimidazole-2-carboxylic acid provide insights into the chemical behavior and potential applications of these derivatives (Xia et al., 2013).
Scientific Research Applications
Synthesis and Structural Studies
A novel method for synthesizing 2-substituted benzimidazole-5(6)-carboxylic acids was developed, which involves the acid-catalyzed rearrangement of 2(3)-aroyl-3(2)-oxo-3,4(1,2)-dihydroquinoxaline-6-carboxylic acids. This process yields 2-(3-arylquinoxalin-2-yl)-1H-benzimidazole-5(6)-carboxylic acids, with studies showing the existence of these compounds as a mixture of two tautomeric forms under NMR conditions. The carboxyl group of these synthesized benzimidazoles was further utilized for the preparation of new derivatives, demonstrating the compound's versatility in synthetic chemistry (Mamedov et al., 2017).
Coordination Compounds and Spectroscopic Properties
Lanthanide coordination polymers were constructed using 1H-benzimidazole-2-carboxylic acid as a flexible multidentate ligand. These compounds, characterized by various spectroscopic techniques, exhibit a 2D wave-like layer structure and demonstrate characteristic luminescence emission bands, highlighting their potential in materials science and optical applications (Xia et al., 2013).
Antimicrobial Activity
A study synthesized 5,6-dichloro-1H-benzimidazole-2-carboxamides and evaluated their in vitro antibacterial and antifungal activities. These compounds showed more significant activity against bacteria than fungi, with certain derivatives exhibiting notable inhibitory effects against specific bacterial strains. This research underscores the potential of benzimidazole derivatives in developing new antimicrobial agents (Özden et al., 2011).
Catalytic Applications
Research on Ru(II) complexes with benzimidazole ligands revealed their efficacy in catalyzing the dehydrogenation of primary alcohols to carboxylic acids and hydrogen in an alcohol/CsOH system. These complexes represent a new class of catalysts for efficient conversion processes, indicating their significance in chemical synthesis and industrial applications (Dai et al., 2017).
Mechanism of Action
Target of Action
Benzimidazole derivatives are known to interact with various biological targets due to their structural similarity to purine . They are commonly encountered in drugs used for the treatment of cancer, infectious diseases, hypertension, and other illnesses .
Mode of Action
For instance, their structural similarity to purine allows them to interact with biopolymers of the living system .
Biochemical Pathways
Benzimidazole derivatives are known to modulate physicochemical properties and the pka profile of therapeutic leads .
Pharmacokinetics
Benzimidazole derivatives are known for their increased stability, bioavailability, and significant biological activity .
Result of Action
Benzimidazole derivatives are known to exhibit a broad range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory activities .
Action Environment
It’s worth noting that the efficacy of benzimidazole derivatives can be influenced by various factors, including the physicochemical properties of the environment and the presence of other substances .
Future Directions
Benzimidazole is a privileged and routinely used pharmacophore in the drug discovery process . Due to the high prevalence of benzimidazoles within medicinal organic molecules, there has been a considerable interest in developing efficient approaches for their synthesis . The future directions of “2-Benzyl-1H-benzimidazole-6-carboxylic acid” could be in the field of drug discovery, given the wide range of pharmacological activities exhibited by benzimidazole derivatives .
properties
IUPAC Name |
2-benzyl-3H-benzimidazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-15(19)11-6-7-12-13(9-11)17-14(16-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYLIYKCQPPISO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=C(N2)C=C(C=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353757 |
Source
|
Record name | 2-Benzyl-1H-benzimidazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
208118-13-2 |
Source
|
Record name | 2-Benzyl-1H-benzimidazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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